molecular formula C6H14S2 B147089 Diisopropyl disulfide CAS No. 4253-89-8

Diisopropyl disulfide

Cat. No. B147089
CAS RN: 4253-89-8
M. Wt: 150.3 g/mol
InChI Key: LZAZXBXPKRULLB-UHFFFAOYSA-N
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Description

Diisopropyl disulfide is a chemical compound that falls within the broader category of disulfides, which have been extensively studied due to their diverse chemical properties and applications. Disulfides are characterized by the presence of an S-S bond linking two organic substituents .

Synthesis Analysis

The synthesis of diisopropyl disulfide and related compounds has been a subject of significant interest. One method involves the oxidative coupling of thiols in the presence of diisopropylamine as a catalyst, which is a cost-effective and environmentally friendly approach . Additionally, the fragmentation of dibenzyl disulfide using lithium diisopropylamide has been shown to yield various intermediate species that can lead to the formation of related disulfide compounds .

Molecular Structure Analysis

The molecular structure of diisopropyl disulfide has been reinvestigated using gas electron diffraction and ab initio calculations. The most stable conformation identified has C2 symmetry with specific dihedral angles, indicating the presence of steric repulsion between the isopropyl groups attached to the sulfur atoms .

Chemical Reactions Analysis

Disulfides, including diisopropyl disulfide, are involved in a variety of chemical reactions. They can catalyze the iodination of electron-rich aromatic compounds and participate in tandem annulation reactions with arylpropynols to form sulfenylindenone derivatives . Furthermore, disulfides are crucial in the stepwise construction of peptides, where they define the global conformation and biological activity of the molecule .

Physical and Chemical Properties Analysis

The physicochemical properties of disulfides are influenced by their molecular structure. The steric repulsion between organic substituents at the sulfur atoms is reflected in bond distances and angles, which in turn affect the physical properties of the compound . The bibliography of the study on the chemistry of disulfides includes extensive references that likely cover detailed physicochemical properties of diisopropyl disulfide .

Relevant Case Studies

While the provided data does not include specific case studies on diisopropyl disulfide, the synthesis and molecular structure analyses suggest that this compound could have applications in various fields, including organic synthesis and materials science. For instance, the synthesis of oligo(nucleoside phosphorothioate)s using related disulfide reagents indicates potential in the field of nucleotide chemistry . Additionally, the study of the molecular structure provides insights that could be relevant for understanding the behavior of disulfides in different environments .

Scientific Research Applications

1. Stimulus-Responsive Soft Materials and Self-Assembling Systems

  • Application Summary: Diisopropyl disulfide is used in the synthesis of thiol- and disulfide-based materials, particularly polymers. These materials are soft and self-assembling, and the interconversion of the thiol and disulfide groups initiates stimulus-responses and/or self-healing for biomedical and non-biomedical applications .
  • Methods of Application: The stimulus-responsive behavior of these materials depends on the nature of the groups flanking the disulfide bond, as well as interactions with stimuli such as light, heat, mechanical force, and changes in the pH or redox state .
  • Results or Outcomes: The extent of reactivity, and thus the stimulus-responsive behavior, depends on the nature of the groups flanking the disulfide bond, as well as interactions with stimuli such as light, heat, mechanical force, and changes in the pH or redox state .

2. Ultrafast Poly(disulfide) Synthesis

  • Application Summary: Diisopropyl disulfide is used in the ultrafast synthesis of poly(disulfide)s. This strategy is based on the ability of thiol compounds to be oxidized by using air or an oxidizing agent to form a disulfide .
  • Methods of Application: The synthesis involves the use of organocatalysts and the reaction conditions, including the reactant equivalent and concentration, significantly affect the molecular weight of the resulting poly(disulfide) .
  • Results or Outcomes: The study found that the molecular weight of the resulting poly(disulfide) can be controlled by adjusting the reactant equivalent and concentration .

3. Sulfur Vulcanization of Natural Rubber Compounds

  • Application Summary: Diisopropyl disulfide is used in the sulfur vulcanization of natural rubber compounds .
  • Methods of Application: The vulcanization process involves the use of diisopropyl xanthogen polysulfide (DIXP) and other accelerators .
  • Results or Outcomes: The study investigated the cure characteristics, physicomechanical properties, crosslink density, aging, dynamic mechanical, and thermal properties of the vulcanizates .

4. Occurrence in Allium Species

  • Application Summary: Diisopropyl disulfide is a volatile sulfur compound that occurs in Allium species .
  • Methods of Application: This compound is naturally produced by Allium species .
  • Results or Outcomes: The presence of diisopropyl disulfide contributes to the characteristic aroma of Allium species .

5. Flavoring Agents

  • Application Summary: Diisopropyl disulfide is used as a flavoring agent due to its alliaceous type odor .
  • Methods of Application: It is added to food products to enhance their flavor .
  • Results or Outcomes: The addition of diisopropyl disulfide can improve the taste of food products .

6. Sulfur Radicals and Their Application

  • Application Summary: Diisopropyl disulfide is used in the study of sulfur radicals, which have applications in bonding theory, organic synthesis, polymer chemistry, materials science, and biochemistry .
  • Methods of Application: The study involves the generation of sulfur radicals and their subsequent reactions .
  • Results or Outcomes: The study provides insights into the reactivity of sulfur radicals and their potential applications .

7. Flavoring Agents

  • Application Summary: Diisopropyl disulfide is used as a flavoring agent due to its alliaceous type odor .
  • Methods of Application: It is added to food products to enhance their flavor .
  • Results or Outcomes: The addition of diisopropyl disulfide can improve the taste of food products .

8. Sulfur Radicals and Their Application

  • Application Summary: Diisopropyl disulfide is used in the study of sulfur radicals, which have applications in bonding theory, organic synthesis, polymer chemistry, materials science, and biochemistry .
  • Methods of Application: The study involves the generation of sulfur radicals and their subsequent reactions .
  • Results or Outcomes: The study provides insights into the reactivity of sulfur radicals and their potential applications .

Safety And Hazards

Diisopropyl disulfide is highly flammable and can cause skin and eye irritation, as well as respiratory irritation . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-(propan-2-yldisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAZXBXPKRULLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SSC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022216
Record name Isopropyl disulfide
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URL https://comptox.epa.gov/dashboard/DTXSID6022216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a sulfurous, oniony odour
Record name Diisopropyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029578
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Diisopropyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

175.00 to 177.00 °C. @ 760.00 mm Hg
Record name Diisopropyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, very slightly soluble in water; soluble in alcohols and oils
Record name Diisopropyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Diisopropyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.843-0.847
Record name Diisopropyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Diisopropyl disulfide

CAS RN

4253-89-8
Record name Diisopropyl disulfide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropyl disulfide
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Record name Diisopropyl disulfide
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Record name Isopropyl disulfide
Source EPA DSSTox
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Record name DIISOPROPYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP550P623A
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Record name Diisopropyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-69 °C
Record name Diisopropyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
272
Citations
CW Rees, OA Rakitin, CF Marcos… - The Journal of Organic …, 1999 - ACS Publications
… followed by addition of diisopropyl disulfide (5.5 equiv) and … Treatment of diisopropyl disulfide with an excess of S 2 Cl 2 … from diisopropyl disulfide; the action of diisopropyl disulfide at …
Number of citations: 37 pubs.acs.org
J Zhang, H Ye, Y Jin, Q Gou, M Biczysko… - The Journal of Physical …, 2019 - ACS Publications
The conformations and molecular structures of diisopropyl disulfide have been studied by high-resolution microwave spectroscopy and quantum chemical calculations. Three …
Number of citations: 6 pubs.acs.org
G Martin - Reaction Kinetics and Catalysis Letters, 1986 - Springer
The pyrolysis of diisopropyl disulfide was studied in a static system over the temperature range 274–304 C at subambient pressures. The mechanism was examined by the pyrolysis of 3,…
Number of citations: 4 link.springer.com
DL Morgan, CD Stokes, MA Meierhoefer… - …, 2009 - ACS Publications
… First order kinetic plot of an isobutylene polymerization in which diisopropyl disulfide was added at approximately 60% monomer conversion. Conditions were as follows: −60 C in 60/40 …
Number of citations: 33 pubs.acs.org
DT McAllan, TV Cullum, RA Dean… - Journal of the American …, 1951 - ACS Publications
Discussion Dialkyl Sulfides.—Fourteen dialkyl sulfides have been prepared and their physical properties determined. These include all the possible mem-bers, both symmetrical and …
Number of citations: 198 pubs.acs.org
F Jiittner - Zeitschrift für Naturforschung C, 1984 - degruyter.com
… Another chemical property allows two chemotypes to be distinguished within the genus M icrocystis: one exhibits an intensive release of isopropylmethyl disulfide, diisopropyl disulfide …
Number of citations: 55 www.degruyter.com
X Yang, F Yang, Y Liu, J Li, HL Song - Foods, 2020 - mdpi.com
… Diisopropyl disulfide showed a positive relationship with the sensory attributes “salt flavor” and “carrot aroma” in the commercial regular salt soup, and also a “sulfury, onion” note in the …
Number of citations: 30 www.mdpi.com
D Morgott, C Lewis, J Bootman… - International Journal of …, 2014 - journals.sagepub.com
… When the acute toxicity of DMDS to fish (0.96 mg/L) is compared to the median lethal dose (LC 50 ) for diethyl disulfide (DEDS; 7.43 mg/L), DPDS (2.62 mg/L), and diisopropyl disulfide (…
Number of citations: 15 journals.sagepub.com
B Hofbauer, F Jüttner - FEMS Microbiology Ecology, 1988 - academic.oup.com
… In the present study, diisopropyl disulfide and diisopropyl trisulfide were important sulfur compounds detectable during a cyanobacterial bloom in Lake Neusiedl (Austria). Axenic …
Number of citations: 27 academic.oup.com
Y Zhang, Y Liu, W Yang, J Huang, Y Liu… - Journal of agricultural …, 2018 - ACS Publications
… Moreover, trimethylamine was identified only in isolates obtained by SPME, and diethyl disulfide and diisopropyl disulfide were detected only in isolates obtained by extracting samples …
Number of citations: 32 pubs.acs.org

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